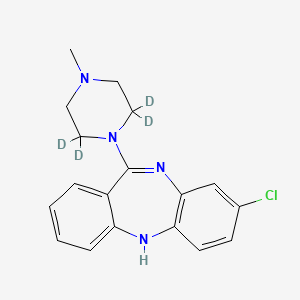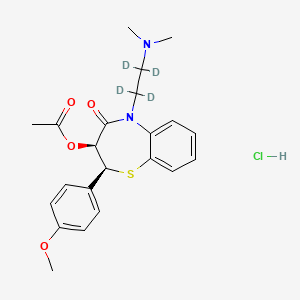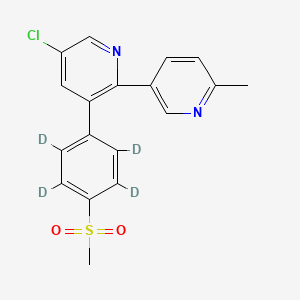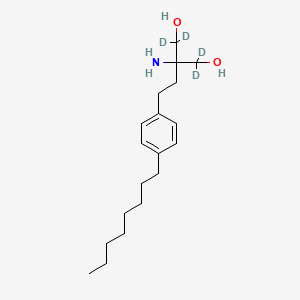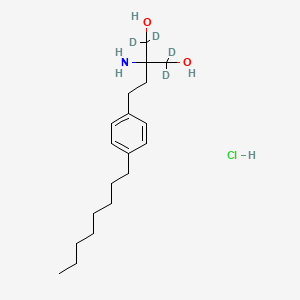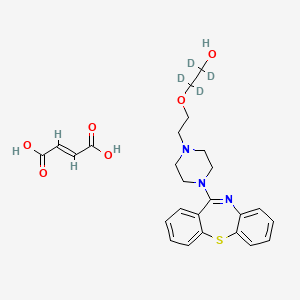
ケチアプリン D4 フマル酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ケチアピン (D4 フマル酸塩) は、主に統合失調症、双極性障害、および重度のうつ病の治療に使用される非定型抗精神病薬です . これは、統合失調症の陽性症状と陰性症状の両方に効果があり、鎮静効果のため睡眠薬としてもよく使用されます . ケチアピンは1985年に開発され、1997年に米国で医療用として承認されました .
2. 製法
合成ルートと反応条件: ケチアピンの合成は、11-クロロジベンゾ[b,f][1,4]チアゼピンと2-(2-クロロエトキシ)エタノールを塩基の存在下で反応させることから始まります . この反応は、通常、極性有機溶媒または非プロトン性有機溶媒中で行われます . このプロセスにおける主要な中間体は、11-クロロジベンゾ[b,f][1,4]チアゼピンです .
工業生産方法: ケチアピンフマル酸塩の工業生産は、同じ合成ルートを使用しますが、より大規模に行われます。 このプロセスは、収率と純度を最適化するために設計されており、最終製品が医薬品基準を満たすように、多くの場合、複数の精製工程が含まれます .
科学的研究の応用
Quetiapine (D4 fumarate) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on neurotransmitter systems and receptor binding profiles.
Industry: Utilized in the pharmaceutical industry for the production of antipsychotic medications.
作用機序
ケチアピンの正確な作用機序は完全には解明されていませんが、セロトニンやドーパミンなど、多くの受容体をブロックすることで作用すると考えられています . ケチアピンの統合失調症における効果は、ドーパミンタイプ2 (D2) 受容体とセロトニン2A (5HT2A) 受容体の拮抗作用によるものと考えられています . 双極性うつ病と重度のうつ病における効果は、薬物またはその代謝産物のノルエピネフリン輸送体への結合によるものと考えられています .
6. 類似の化合物との比較
ケチアピンは、クロザピン、オランザピン、リスペリドン、ジプラシドン、パリペリドン、アリピプラゾールなどの他の非定型抗精神病薬と比較されることがよくあります .
独自性:
有効性: ケチアピンは、症状の軽減においてリスペリドンやオランザピンほど有効ではない可能性がありますが、オランザピンやパリペリドンと比較して、体重増加や副作用が少ないです.
副作用: ケチアピンは、パリペリドン、アリピプラゾール、ジプラシドン、リスペリドン、オランザピンと比較して、パーキンソン様症状が少ないです.
類似の化合物:
- クロザピン
- オランザピン
- リスペリドン
- ジプラシドン
- パリペリドン
- アリピプラゾール
生化学分析
Biochemical Properties
Quetiapine D4 Fumarate interacts with various enzymes and proteins. It has a notable in vivo receptor-occupancy profile and exerts antagonistic actions at histamine receptors . The metabolism of Quetiapine D4 Fumarate is mediated by the cytochrome P450 system, and CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation .
Cellular Effects
Quetiapine D4 Fumarate has demonstrated a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment . It influences cell function by interacting with various neurotransmitter receptors, including serotonin, dopamine, histamine, and adrenergic receptors .
Molecular Mechanism
The exact mechanism of action of Quetiapine D4 Fumarate is not fully understood. It is known to exert its effects at the molecular level through various interactions. For instance, it has antagonist activity at histamine receptors, which likely contribute to its sedative effects . It also has notable interactions with dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, Quetiapine D4 Fumarate demonstrates dose-dependent clinical efficacy . The half-life of the parent compound is approximately 7 hours , indicating its stability over time
Dosage Effects in Animal Models
In animal models, the effects of Quetiapine D4 Fumarate vary with different dosages . The minimal effective dose (MED) of hindlimb retraction time (HRT) and forelimb retraction time (FRT) of Quetiapine D4 Fumarate was 20 mg·kg-1 and 100 mg·kg-1, respectively .
Metabolic Pathways
Quetiapine D4 Fumarate is involved in various metabolic pathways. It is predominantly metabolized by cytochrome P450 (CYP) 3A4 to an inactive sulfoxide metabolite and also participates in the metabolism of its active metabolite, N-desalkyl quetiapine .
Transport and Distribution
Quetiapine D4 Fumarate is rapidly absorbed after oral administration, with the time to peak plasma concentration ranging from 1 to 2 hours . It is approximately 83% bound to serum proteins , suggesting its distribution within cells and tissues.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quetiapine involves the reaction of 11-chlorodibenzo[b,f][1,4]thiazepine with 2-(2-chloroethoxy)ethanol in the presence of a base . The reaction is typically carried out in polar organic solvents or aprotic organic solvents . The key intermediate in this process is 11-chlorodibenzo[b,f][1,4]thiazepine .
Industrial Production Methods: Industrial production of quetiapine fumarate involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
化学反応の分析
反応の種類: ケチアピンは、酸化、還元、置換など、さまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主要な生成物: これらの反応から生成される主な生成物には、ケチアピンN-オキシド、ケチアピン関連化合物B、およびケチアピン関連化合物Gが含まれます .
4. 科学研究への応用
ケチアピン (D4 フマル酸塩) は、幅広い科学研究への応用があります:
類似化合物との比較
- Clozapine
- Olanzapine
- Risperidone
- Ziprasidone
- Paliperidone
- Aripiprazole
特性
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i14D2,16D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHJBWUIWQOFLF-SQGQDMBVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42)O.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

